
N-(3-Amino-4-methylphenyl)-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting with different phenol or aniline derivatives. For instance, the synthesis of N-hydroxyacetaminophen involves the reduction of potassium p-nitrophenyl sulfate to the hydroxylamine, followed by acetylation and treatment with sulfatase . Another example is the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, which was achieved by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU . These methods suggest that the synthesis of "N-(3-Amino-4-methylphenyl)-2-phenoxyacetamide" could potentially involve similar acylation and amide formation reactions.
Molecular Structure Analysis
The molecular structures of synthesized compounds are often elucidated using various spectroscopic techniques such as IR, UV, MS, 1H NMR, and 13C NMR . X-ray crystallography is also used to determine the molecular structure and observe intermolecular hydrogen bonds . These techniques would likely be applicable in analyzing the molecular structure of "N-(3-Amino-4-methylphenyl)-2-phenoxyacetamide" once synthesized.
Chemical Reactions Analysis
The chemical reactivity of similar compounds includes the formation of intra- and intermolecular hydrogen bonds . The stability of these compounds can vary, with some being moderately unstable at physiological pH and temperature, while others exhibit stable hydrogen bonding interactions . The potential reactivity of "N-(3-Amino-4-methylphenyl)-2-phenoxyacetamide" could include similar hydrogen bonding capabilities, which might influence its stability and reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized by their molecular structure, stability, and hydrogen bonding interactions. For example, the crystal structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide exhibits intermolecular hydrogen bonds of the type N–H···O, which could influence its solubility and melting point . The synthesis of N-Methyl-2-(4-phenoxyphenoxy)acetamide and its characterization by IR, MS, and 1H NMR suggests that similar analytical techniques would be used to determine the physical and chemical properties of "N-(3-Amino-4-methylphenyl)-2-phenoxyacetamide" .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- N-(2-Hydroxyphenyl)acetamide, a related compound, is used as an intermediate in the natural synthesis of antimalarial drugs. Its synthesis involves chemoselective monoacetylation of 2-aminophenol (Magadum & Yadav, 2018).
- The synthesis of 4-Choloro-2-hydroxyacetophenone, another similar compound, is achieved through a multi-step process starting from 3-aminophenol, which involves acetylation, methylation, and Fries rearrangement (Teng, 2011).
Pharmacological Potential
- Novel acetamide derivatives, including N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide, have been synthesized and assessed for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic effects. Certain derivatives demonstrated activities comparable to standard drugs (Rani, Pal, Hegde, & Hashim, 2016).
Anticonvulsant and Analgesic Activities
- Studies on primary amino acid derivatives have revealed that certain N'-benzyl 2-amino acetamides exhibit significant anticonvulsant and neuropathic pain relief properties (King et al., 2011).
- A series of new phenoxyacetamides have been synthesized and evaluated for anticonvulsant activity and neurotoxicity, showing potential as novel anticonvulsant agents (Pańczyk et al., 2018).
Insecticidal Applications
- Synthesis of N-(4-chlorophenyl)-2-phenoxyacetamide derivatives has been conducted, showing promising insecticidal efficacy against the cotton leafworm, Spodoptera littoralis, highlighting potential agricultural applications (Rashid et al., 2021).
Antimicrobial and Antitumor Activities
- Isoxazole derivatives, including aminophenols, have been synthesized and evaluated for antimicrobial and analgesic activities, showing significant results against various bacterial and fungal strains (Sahu et al., 2009).
- Aminoacetamide derivatives have been optimized for activity against Plasmodium falciparum, suggesting potential as novel antimalarial agents (Norcross et al., 2019).
- 4-Amino-2H-benzo[h]chromen-2-one (ABO) analogs, including N-methoxy-N-methylacetamide, exhibit significant cytotoxic activity against cancer cell lines, indicating potential as anticancer agents (Dong et al., 2010).
Herbicidal Properties
- Novel N-(2-Fluoro-5(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydro-pyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamide derivatives have been synthesized and shown to have herbicidal activities against dicotyledonous weeds, suggesting utility in agricultural weed control (Wu et al., 2011).
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3-amino-4-methylphenyl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11-7-8-12(9-14(11)16)17-15(18)10-19-13-5-3-2-4-6-13/h2-9H,10,16H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYCCOJQIHANMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-4-methylphenyl)-2-phenoxyacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

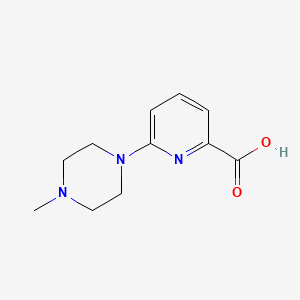


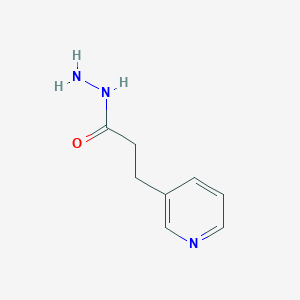
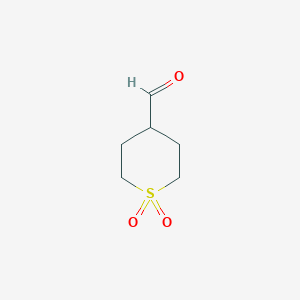


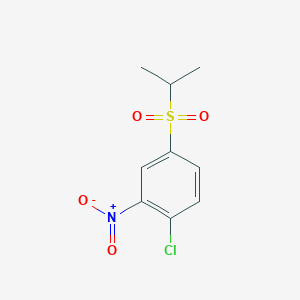
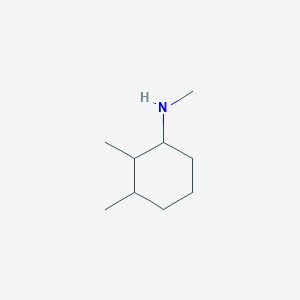

![trifluoromethyl 4-{1H-imidazo[4,5-b]pyridin-1-yl}piperidine-1-carboxylate](/img/structure/B1323240.png)


